Cas no 1367422-03-4 (2-methyl-6-oxa-2,9-diazaspiro4.5decane)

2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane is a spirocyclic compound featuring a unique heterocyclic structure combining oxygen and nitrogen atoms within a rigid framework. This scaffold is of significant interest in medicinal chemistry due to its potential as a versatile building block for drug discovery. The spirocyclic core enhances three-dimensional complexity, improving binding selectivity and metabolic stability in bioactive molecules. Its fused ring system offers conformational rigidity, which can be advantageous in designing receptor-targeted compounds. The presence of both nitrogen and oxygen heteroatoms allows for diverse functionalization, enabling tailored modifications for specific applications. This compound is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals requiring precise stereochemical control.
2-methyl-6-oxa-2,9-diazaspiro4.5decane structure
1367422-03-4 structure
商品名:2-methyl-6-oxa-2,9-diazaspiro4.5decane
CAS番号:1367422-03-4
MF:C8H16N2O
メガワット:156.225441932678
MDL:MFCD22069510
CID:4591342
PubChem ID:75355615

2-methyl-6-oxa-2,9-diazaspiro4.5decane 化学的及び物理的性質

名前と識別子

    • 2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane
    • 2-methyl-6-oxa-2,9-diazaspiro4.5decane
    • EN300-2939677
    • G50766
    • CS-0056402
    • SCHEMBL14828381
    • BS-40658
    • 1367422-03-4
    • MFCD22069510
    • MDL: MFCD22069510
    • インチ: 1S/C8H16N2O/c1-10-4-2-8(7-10)6-9-3-5-11-8/h9H,2-7H2,1H3
    • InChIKey: IRLNDDLUYKWEHC-UHFFFAOYSA-N
    • ほほえんだ: O1CCNCC21CN(C)CC2

計算された属性

  • せいみつぶんしりょう: 156.126263138g/mol
  • どういたいしつりょう: 156.126263138g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 151
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 24.5
  • 疎水性パラメータ計算基準値(XlogP): -0.5

2-methyl-6-oxa-2,9-diazaspiro4.5decane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2939677-2.5g
2-methyl-6-oxa-2,9-diazaspiro[4.5]decane
1367422-03-4 95.0%
2.5g
$1063.0 2025-03-19
eNovation Chemicals LLC
Y1233122-1g
2-methyl-6-oxa-2,9-diazaspiro[4.5]decane
1367422-03-4 90%
1g
$655 2024-06-06
Enamine
EN300-2939677-5.0g
2-methyl-6-oxa-2,9-diazaspiro[4.5]decane
1367422-03-4 95.0%
5.0g
$1572.0 2025-03-19
Enamine
EN300-2939677-0.25g
2-methyl-6-oxa-2,9-diazaspiro[4.5]decane
1367422-03-4 95.0%
0.25g
$498.0 2025-03-19
Enamine
EN300-2939677-0.5g
2-methyl-6-oxa-2,9-diazaspiro[4.5]decane
1367422-03-4 95.0%
0.5g
$520.0 2025-03-19
Enamine
EN300-2939677-1.0g
2-methyl-6-oxa-2,9-diazaspiro[4.5]decane
1367422-03-4 95.0%
1.0g
$541.0 2025-03-19
abcr
AB472667-250mg
2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane, 90%; .
1367422-03-4 90%
250mg
€456.00 2024-08-03
Ambeed
A503748-1g
2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane
1367422-03-4 98%
1g
$1043.0 2024-04-24
Ambeed
A503748-5g
2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane
1367422-03-4 98%
5g
$3626.0 2024-04-24
A2B Chem LLC
AI89967-5g
2-methyl-6-oxa-2,9-diazaspiro[4.5]decane
1367422-03-4 90%
5g
$1748.00 2024-04-20

2-methyl-6-oxa-2,9-diazaspiro4.5decane 関連文献

2-methyl-6-oxa-2,9-diazaspiro4.5decaneに関する追加情報

2-Methyl-6-Oxa-2,9-Diazaspiro[4.5]Decane (CAS No. 1367422-03-4): A Comprehensive Overview

The compound 2-methyl-6-oxa-2,9-diazaspiro[4.5]decane (CAS No. 1367422-03-4) is a unique spirocyclic compound with a complex structure that has garnered attention in various fields of chemistry and materials science. This compound belongs to the class of spiro compounds, which are characterized by two or more rings sharing a single atom, typically a heteroatom such as oxygen or nitrogen. In this case, the spiro structure consists of a four-membered ring fused to a five-membered ring, with oxygen and nitrogen atoms playing crucial roles in the molecular architecture.

The spiro[4.5]decan core of this compound is further substituted with a methyl group at the 2-position and an oxygen atom at the 6-position, along with two nitrogen atoms at the 2 and 9 positions. This substitution pattern not only imparts structural complexity but also confers unique electronic and steric properties to the molecule. The presence of nitrogen atoms introduces potential for hydrogen bonding and other non-covalent interactions, which are often exploited in drug design and materials synthesis.

Recent studies have highlighted the potential of spiro compounds like CAS No. 1367422-03-4 in drug discovery due to their ability to adopt diverse conformations and interact with biological targets in novel ways. For instance, researchers have explored the use of spirocyclic frameworks in developing inhibitors for protein kinases, which are key targets in cancer therapy. The methyl group substitution at the 2-position is particularly interesting as it may influence the compound's lipophilicity and bioavailability.

In terms of synthesis, CAS No. 1367422-03-4 can be prepared through various routes, including cyclization reactions involving amino alcohols or other suitable precursors. The choice of synthetic pathway depends on the availability of starting materials and the desired stereochemistry of the product. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure samples of this compound, which is crucial for studying its biological activity.

The physical properties of CAS No. 1367422-03-4 include a melting point of approximately [insert melting point], and a molecular weight of [insert molecular weight]. These properties make it suitable for use in various applications, including as a building block for more complex molecules or as an intermediate in organic synthesis.

From an applications perspective, CAS No. 1367422-03-4 has shown promise in several areas:

  • Pharmaceuticals: As mentioned earlier, its spirocyclic framework makes it an attractive candidate for drug design, particularly in targeting enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders.
  • Materials Science: The compound's unique structure could be exploited in designing new materials with tailored mechanical or electronic properties.
  • Catalysis: The presence of heteroatoms like oxygen and nitrogen may enable its use as a ligand or catalyst in organic transformations.

Recent research has also focused on understanding the stability and reactivity of CAS No. 1367422-03-4 under various conditions. For example, studies have examined its behavior under thermal stress or in different solvent systems, providing insights into its potential for industrial applications.

In conclusion, CAS No. 1367422-03-4 (2-methyl-6 oxaspiro[...]decane) is a versatile compound with significant potential across multiple disciplines. Its unique spirocyclic structure, combined with recent advances in synthetic methods and application studies, positions it as an important molecule for future research and development.

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(CAS:1367422-03-4)2-methyl-6-oxa-2,9-diazaspiro4.5decane
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